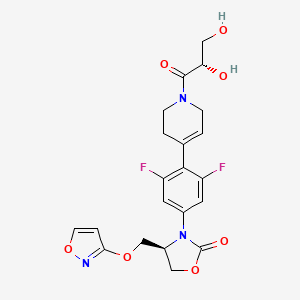

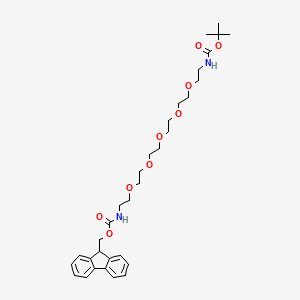

![molecular formula C17H23NO4 B11932895 (s)-(1s,3s,5s,6r)-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate](/img/structure/B11932895.png)

(s)-(1s,3s,5s,6r)-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Racanisodamine, also known as 7β-hydroxyhyoscyamine, is a racemic mixture of anisodamine. It is a tropane alkaloid found in plants of the Solanaceae family, such as Datura. Racanisodamine is primarily used as an anticholinergic and α1 adrenergic receptor antagonist. It has been employed in the treatment of acute circulatory shock and other medical conditions in China .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Racanisodamine can be synthesized through various methods. One common approach involves the extraction of anisodamine from plants like Anisodus tanguticus, followed by racemization to obtain racanisodamine. The preparation method often involves the use of low-toxicity solvents and operations performed at room or low temperatures to minimize environmental impact .

Industrial Production Methods

Industrial production of racanisodamine typically involves crystallization techniques to achieve high crystallinity and low hygroscopicity. The process ensures good crystal form stability, high dissolving speed, and low dissolving residue .

Análisis De Reacciones Químicas

Types of Reactions

Racanisodamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: It can undergo substitution reactions, particularly at the nitrogen atom in the tropane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various derivatives of racanisodamine, which can have different pharmacological properties and applications.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Racanisodamine exerts its effects through multiple mechanisms:

Cholinergic Antagonism: It acts as a non-specific cholinergic antagonist, disrupting the action of acetylcholine on muscarinic receptors.

Adrenergic Antagonism: It functions as an α1 adrenergic receptor antagonist, leading to vasodilation and improved blood flow.

Anti-oxidant Properties: Racanisodamine has been shown to protect against free radical-induced cellular damage.

Anti-thrombotic Activity: It inhibits thromboxane synthesis, reducing the risk of thrombosis.

Comparación Con Compuestos Similares

Racanisodamine is similar to other tropane alkaloids such as:

Atropine: Like racanisodamine, atropine is an anticholinergic agent used for similar medical purposes.

Scopolamine: Another tropane alkaloid with similar uses, but with different pharmacokinetic properties.

Racanisodamine’s uniqueness lies in its combination of cholinergic and adrenergic antagonism, along with its anti-oxidant and anti-thrombotic properties, making it a versatile compound in medical applications.

Propiedades

Fórmula molecular |

C17H23NO4 |

|---|---|

Peso molecular |

305.4 g/mol |

Nombre IUPAC |

[(1S,3S,5S,6R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate |

InChI |

InChI=1S/C17H23NO4/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11/h2-6,12-16,19-20H,7-10H2,1H3/t12-,13+,14-,15+,16-/m1/s1 |

Clave InChI |

WTQYWNWRJNXDEG-DGADGQDISA-N |

SMILES isomérico |

CN1[C@@H]2C[C@@H](C[C@H]1[C@@H](C2)O)OC(=O)[C@H](CO)C3=CC=CC=C3 |

SMILES canónico |

CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

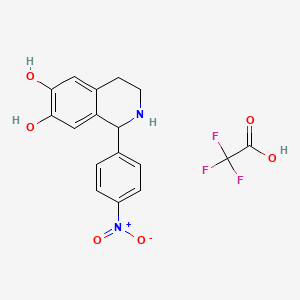

![(R)-1-(4,7-dihydro-5H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine hydrochloride](/img/structure/B11932819.png)

![sodium;2-[[5-[[4-(4,5-difluoro-2-methylsulfanylphenyl)phenoxy]methyl]furan-2-carbonyl]-(furan-2-ylmethyl)amino]acetate](/img/structure/B11932829.png)

![(4R,5S)-5-[3,5-bis(trifluoromethyl)phenyl]-3-[[2-(4-fluoro-2-methoxy-5-propan-2-ylphenyl)-5,5-dimethylcyclohexen-1-yl]methyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B11932836.png)

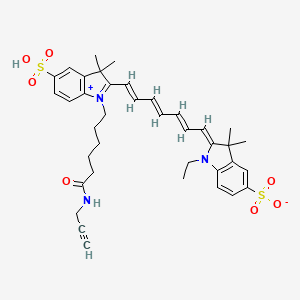

![7-[7-(2-hexyldecanoyloxy)heptyl-(4-hydroxybutyl)amino]heptyl 2-hexyldecanoate](/img/structure/B11932842.png)

![3-[3-[(1-benzylpiperidin-4-yl)methyl]-5-methyl-2-oxo-1,3-diazinan-1-yl]benzenecarboximidamide;2,2,2-trifluoroacetic acid](/img/structure/B11932862.png)

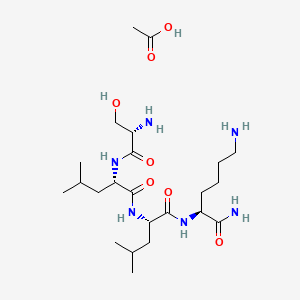

![(8S,11S,14S)-14-[[(2S)-4-amino-2-[[2-(4-tert-butylphenyl)-4-methylpyrimidine-5-carbonyl]amino]butanoyl]-methylamino]-3,18-bis(2-aminoethoxy)-N-(cyanomethyl)-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxamide](/img/structure/B11932877.png)